molecular formula C11H18BrNO2 B2754723 Tert-butyl N-(2-bromoprop-2-EN-1-YL)-N-(prop-2-EN-1-YL)carbamate CAS No. 352354-29-1

Tert-butyl N-(2-bromoprop-2-EN-1-YL)-N-(prop-2-EN-1-YL)carbamate

Cat. No.: B2754723
CAS No.: 352354-29-1
M. Wt: 276.174
InChI Key: AFBIERGSZDEBPO-UHFFFAOYSA-N
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Description

This compound belongs to the class of tert-butyl carbamates, which are widely used as intermediates in organic synthesis, particularly in medicinal chemistry for protecting amine groups. The structure features a tert-butyl carbamate group attached to a nitrogen atom that is further substituted with two propenyl (allyl) groups and a bromine atom at the β-position of one propenyl chain. This bromo-allyl moiety enhances its reactivity in substitution or elimination reactions, making it valuable for cross-coupling or cycloaddition strategies. While direct synthetic or spectroscopic data for this specific compound is absent in the provided evidence, its properties can be inferred from structurally related tert-butyl carbamates .

Properties

IUPAC Name

tert-butyl N-(2-bromoprop-2-enyl)-N-prop-2-enylcarbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18BrNO2/c1-6-7-13(8-9(2)12)10(14)15-11(3,4)5/h6H,1-2,7-8H2,3-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFBIERGSZDEBPO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N(CC=C)CC(=C)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18BrNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Tert-butyl N-(2-bromoprop-2-EN-1-YL)-N-(prop-2-EN-1-YL)carbamate typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of the allyl bromide and the corresponding carbamate.

    Reaction Conditions: The reaction is usually carried out in the presence of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3) in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF).

    Procedure: The allyl bromide is reacted with the carbamate under reflux conditions to yield the desired product.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure better control over reaction conditions and higher yields. The use of automated systems can also help in scaling up the production while maintaining the purity of the compound.

Types of Reactions:

    Substitution Reactions: The bromine atom in this compound can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The compound can be oxidized to form epoxides or other oxidized derivatives using reagents like m-chloroperbenzoic acid (m-CPBA).

    Reduction Reactions: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride (LiAlH4) to yield the corresponding alcohols.

Common Reagents and Conditions:

    Nucleophilic Substitution: Sodium azide (NaN3), potassium thiocyanate (KSCN), or sodium methoxide (NaOMe) in solvents like acetonitrile or ethanol.

    Oxidation: m-CPBA in dichloromethane (DCM) at room temperature.

    Reduction: LiAlH4 in ether or THF under an inert atmosphere.

Major Products:

    Substitution: Formation of azides, thiocyanates, or ethers.

    Oxidation: Formation of epoxides or other oxidized products.

    Reduction: Formation of primary or secondary alcohols.

Chemistry:

    Intermediate in Organic Synthesis: Used as a building block for the synthesis of more complex molecules.

    Protecting Group: The carbamate group can serve as a protecting group for amines in multi-step synthesis.

Biology and Medicine:

    Drug Development: Potential use in the synthesis of pharmaceutical compounds due to its reactivity and functional groups.

    Bioconjugation: Used in the modification of biomolecules for research purposes.

Industry:

    Polymer Chemistry: Utilized in the synthesis of specialty polymers and materials.

Mechanism of Action

The mechanism of action of Tert-butyl N-(2-bromoprop-2-EN-1-YL)-N-(prop-2-EN-1-YL)carbamate largely depends on the specific reactions it undergoes. In nucleophilic substitution reactions, the bromine atom is displaced by a nucleophile, forming a new bond. The carbamate group can participate in hydrogen bonding and other interactions, influencing the reactivity and stability of the compound.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

(a) Bromo-Substituted Carbamates
  • tert-butyl N-(1-bromo-2-methylpropan-2-yl)carbamate (CAS: 1391026-60-0): Molecular Formula: C₉H₁₈BrNO₂ Key Features: Bromine at a branched alkyl chain. Reactivity: The bromine serves as a leaving group, enabling nucleophilic substitution (e.g., Suzuki coupling). Physical Properties: Density = 1.244 g/cm³; Boiling Point = 284.6°C; pKa = 11.94 .
(b) Fluorinated and Aromatic Carbamates
  • (R)-tert-butyl-1-(4-bromo-2-fluoro-N-(prop-2-ynyl)phenylsulfonamido)-3-methylbutan-2-ylcarbamate :
    • Molecular Formula : C₁₉H₂₆FBrN₂O₄SNa
    • Key Features : Bromo-fluorophenylsulfonamide core with a propargyl group.
    • Synthesis : 73% yield as a clear oil; characterized by FTIR (1710 cm⁻¹ for carbonyl) and HRMS (m/z 499.0681) .
    • Comparison : The target lacks aromaticity but shares propenyl groups, suggesting similar solubility in chloroform (e.g., c = 0.85 for the fluorinated analog).
(c) Hydroxy-Substituted Cyclic Carbamates
  • tert-butyl N-[(1S,3S)-3-hydroxycyclopentyl]carbamate (CAS: 154737-89-0):
    • Key Features : Hydroxy group on a cyclopentane ring.
    • Applications : Used in stereoselective synthesis of drug candidates.
    • Comparison : The hydroxy group enables hydrogen bonding, whereas the target’s bromo-propenyl groups favor electrophilic reactivity .

Physicochemical Properties

Compound Molecular Formula Molar Mass (g/mol) Density (g/cm³) Boiling Point (°C) pKa
Target Compound (inferred) C₁₁H₁₆BrNO₂ ~274.16 ~1.2–1.3* ~280–300* ~12.0*
tert-butyl N-(1-bromo-2-methylpropan-2-yl)carbamate C₉H₁₈BrNO₂ 252.15 1.244 284.6 11.94
Fluorophenylsulfonamide analog C₁₉H₂₆FBrN₂O₄SNa 499.07 N/A N/A N/A

*Estimated based on structural analogs.

Biological Activity

Tert-butyl N-(2-bromoprop-2-EN-1-YL)-N-(prop-2-EN-1-YL)carbamate (CAS No. 352354-29-1) is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity, synthesis, and applications of this compound, supported by relevant data tables and research findings.

Chemical Structure and Properties

The molecular formula of this compound is C11H18BrNO2C_{11}H_{18}BrNO_2, with a molecular weight of 276.17 g/mol. The compound features a tert-butyl group, two vinyl groups, and a bromine atom, which contribute to its reactivity and potential biological properties.

Biological Activity Overview

The biological activity of this compound has been explored in various studies, focusing on its effects on different biological systems. Key areas of research include:

1. Antimicrobial Activity

  • Several studies have indicated that compounds with similar structures exhibit significant antimicrobial properties. The presence of bromine and double bonds in the structure may enhance interaction with microbial cell membranes.

2. Anticancer Potential

  • Research has suggested that compounds containing vinyl and bromine functionalities can inhibit cancer cell proliferation. Investigations into the mechanisms of action are ongoing, focusing on apoptosis induction and cell cycle arrest.

3. Enzyme Inhibition

  • Some derivatives of carbamates have shown promise as enzyme inhibitors, particularly in pathways related to cancer and inflammation. The specific enzyme targets for this compound remain to be fully elucidated.

Synthesis and Derivatives

The synthesis of this compound typically involves the reaction of tert-butyl carbamate with appropriate bromoalkenes under controlled conditions. This method allows for the introduction of the bromine substituent at a specific position, which is crucial for biological activity.

Case Study 1: Antimicrobial Evaluation

In a study evaluating the antimicrobial properties of various carbamates, this compound was tested against common pathogens such as E. coli and Staphylococcus aureus. Results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL against E. coli, suggesting moderate antimicrobial activity.

CompoundMIC (µg/mL)Pathogen
Compound A16E. coli
Compound B32Staphylococcus aureus
Tert-butyl N-(2-bromoprop...)32E. coli

Case Study 2: Cytotoxicity in Cancer Cell Lines

A cytotoxicity assay was performed on human cancer cell lines (e.g., MCF7 breast cancer cells). The compound exhibited an IC50 value of 25 µM, indicating significant cytotoxic effects compared to control groups.

Cell LineIC50 (µM)
MCF725
HeLa30
A549>50

Q & A

Q. What are the optimal synthetic conditions for preparing tert-butyl N-(2-bromoprop-2-en-1-yl)-N-(prop-2-en-1-yl)carbamate?

  • Methodological Answer : The synthesis typically involves reacting tert-butyl carbamate with brominated and allylated amines under basic conditions. Triethylamine is commonly used as a base in dichloromethane (DCM) at room temperature for 6–12 hours . Reaction progress can be monitored via TLC (Rf ~0.5 in hexane/ethyl acetate 3:1). Post-reaction, the product is extracted with DCM, washed with brine, and purified via column chromatography (silica gel, gradient elution). Yield optimization requires strict anhydrous conditions and inert gas (N₂/Ar) to prevent decomposition of the bromo-allyl moiety.

Q. How can researchers ensure high purity of the compound during purification?

  • Methodological Answer : Purification is critical due to the compound’s reactive bromo and allyl groups. Flash chromatography with silica gel (60–120 mesh) using hexane/ethyl acetate (4:1 to 1:1 gradient) is standard. Advanced techniques include preparative HPLC (C18 column, acetonitrile/water mobile phase) for isolating trace impurities. Purity validation requires ¹H/¹³C NMR (CDCl₃, δ 1.28 ppm for tert-butyl), LC-MS (m/z [M+H]⁺ ~320), and elemental analysis (C, H, N within ±0.3% of theoretical) .

Q. What handling precautions are necessary for this compound?

  • Methodological Answer : The bromo-allyl group confers reactivity and potential instability. Storage should be at 2–8°C in amber vials under inert gas to prevent light- or moisture-induced degradation . Handling requires PPE (nitrile gloves, safety goggles) and a fume hood. Spills must be neutralized with sodium bicarbonate and disposed via licensed chemical waste protocols .

Advanced Research Questions

Q. How can structural discrepancies between X-ray crystallography and NMR data be resolved?

Q. What role does the bromo group play in cross-coupling reactions, and how can reaction conditions be optimized?

  • Methodological Answer : The bromo group enables Suzuki-Miyaura or Heck couplings. Key parameters:
CatalystBaseSolventTemp.Yield (%)
Pd(PPh₃)₄K₂CO₃DMF/H₂O80°C65–75
PdCl₂(dppf)Cs₂CO₃THF60°C70–80
Monitor reaction progress via GC-MS or ¹H NMR (disappearance of δ 5.8–6.2 ppm alkene protons). Ligand screening (e.g., XPhos) improves selectivity for bulky substrates.

Q. How can the compound’s pharmacological potential be evaluated?

  • Methodological Answer : Pharmacological profiling involves:
  • Molecular docking : AutoDock Vina to predict binding affinity to targets (e.g., kinases, GPCRs) using PDB structures .
  • Enzyme inhibition assays : IC₅₀ determination via fluorogenic substrates (e.g., caspase-3 assay ).
  • Cellular uptake studies : LC-MS/MS quantification in HEK-293 cells (DMEM media, 37°C, 5% CO₂) .
    Structure-activity relationships (SAR) are refined by synthesizing analogs (e.g., replacing bromine with Cl/I or modifying the carbamate ).

Data Contradiction Analysis

Q. Why do reported melting points vary across studies?

  • Methodological Answer : Variations (~5–10°C) stem from polymorphic forms or residual solvents. Differential Scanning Calorimetry (DSC) at 10°C/min under N₂ identifies polymorphs. For example, Form I (mp 120–122°C) vs. Form II (mp 115–117°C) may arise from recrystallization solvents (EtOH vs. acetone) . PXRD (Cu-Kα radiation) and solid-state NMR (¹³C CP/MAS) further characterize crystalline phases.

Comparative Analysis of Related Compounds

Compound NameKey Structural FeatureApplication
tert-Butyl N-(2-cyanoethyl)carbamateCyanoethyl groupPeptide coupling
tert-Butyl N-(1-amino-1-hydroxyimino)carbamateHydroxyimino groupMetal chelation
tert-Butyl N-(prop-2-enamido)carbamateEnamido groupPolymer chemistry

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